9-Methyldecanoic acid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds like racemic 9-methyl-10-hexadecenoic acid is achieved through a multi-step process starting from commercially available precursors, such as methyl 10-hydroxydecanoate, with an overall yield of 22% (Carballeira, Sostre, & Restituyo, 1999). This approach underscores the complexity and efficiency of synthesizing specific methylated fatty acids.

Molecular Structure Analysis

The structure of fatty acids is pivotal in determining their chemical reactivity and physical properties. For instance, the presence of the E double bond in 9-methyl-10-hexadecenoic acid, a related compound, significantly influences its chemical behavior and was confirmed through gas chromatographic co-elution experiments (Carballeira, Sostre, & Restituyo, 1999).

Chemical Reactions and Properties

Fatty acids undergo a variety of chemical reactions, including oxidation and esterification, that are crucial for their biological and industrial applications. For example, the synthesis and reactivity of organotellurium compounds, such as the oxidation product of 9-telluraheptadecanoic acid, provide insight into the unique reactivity patterns of similarly structured fatty acids (Kirsch, Goodman, & Knapp, 1983).

Physical Properties Analysis

The physical properties of fatty acids, such as melting point, solubility, and crystallinity, are influenced by their molecular structure. These properties are essential for applications in formulation science and material engineering. Although specific data on 9-methyldecanoic acid is not provided, the study of related compounds highlights the importance of molecular architecture in determining physical characteristics.

Chemical Properties Analysis

Chemical properties, including acidity, reactivity towards nucleophiles, and stability, define the utility of fatty acids in synthetic chemistry and biological systems. The synthesis and functionalization of molecules, such as the enantioselective esterification of β-fluoroalcohols, illustrate the chemical versatility and potential application areas of fatty acids and their derivatives (Sattler & Haufe, 1995).

Wissenschaftliche Forschungsanwendungen

Pseudomonas maltophilia Studies : In research on Pseudomonas maltophilia, 2-hydroxy-9-methyldecanoic acid and 3-hydroxy-9-methyldecanoic acid were identified as components tightly bound to cellular components, not previously reported in other bacteria (Moss et al., 1973).

Myocardial Fatty Acid Imaging : trans-9-18F-fluoro-3,4-Methyleneheptadecanoic acid (18F-FCPHA), a derivative of 9-methyldecanoic acid, was evaluated as a PET tracer for assessing myocardial fatty acid metabolism, indicating potential for heart disease studies (Shoup et al., 2005).

Poly(vinyl chloride) Heat Stabilization : The transformation products of methyl 9,10-epoxyoctadecanoate, a related compound, were studied for their role in the stabilization of poly(vinyl chloride) (PVC), showing its importance in PVC processing (Gilbert & Startin, 1980).

Antiproliferative Activity in Cancer Research : A study synthesized a compound from 3-(4-hydroxyphenyl)propionic acid, exhibiting antiproliferative effects on cancer cells, highlighting its potential in cancer research (González et al., 2002).

Organotellurium Compounds : 9-telluraheptadecanoic acid, another derivative, showed unique properties upon oxidation, indicating its potential in imaging agents for clinical evaluation of heart disease (Kirsch et al., 1983).

Synthesis of 9-methyl-10-hexadecenoic acid : This study involved the synthesis of 9-methyl-10-hexadecenoic acid, demonstrating the compound's significance in marine bacterial fatty acid research (Carballeira et al., 1999).

Breast Cancer Prevention : A study indicated the potential of 9-cis-retinoic acid in inhibiting mammary carcinogenesis, showing the compound's relevance in cancer prevention research (Anzano et al., 1994).

Fatty Acid Hydrogenation Studies : Research on ruthenium-tin boride catalysts for hydrogenation of fatty acid esters to alcohols, including compounds related to 9-methyldecanoic acid, contributes to the development of more efficient chemical processes (Deshpande et al., 1990).

2-Methylalkanoic Acids Resolution : The resolution of 2-methylalkanoic acids, including 2-methyldecanoic acid, using lipase from Candida cylindracea, highlights the compound's significance in enzyme catalysis research (Holmberg et al., 1991).

Synthesis of Branched-Chain Hydroxy Fatty Acid Derivatives : This study on converting oleic acid to branched-chain fatty acid ester derivatives, including 9-methyldecanoic acid derivatives, underscores its importance in developing new uses for oilseed products (Dailey et al., 2009).

9-Hydroxynonanoic Acid Methyl Ester Preparation : The preparation and polycondensation of 9-hydroxynonanoic acid methyl ester from vegetable oils is relevant for developing biodegradable polyesters (Cvetković et al., 2008).

Biosynthesis of Methyl-Branched Poly(β-hydroxyalkanoate)s : Pseudomonas oleovorans biosynthesis studies involving 9-methyldecanoic acid contribute to the understanding of microbial polymer production (Hazer et al., 1994).

Safety and Hazards

The safety data sheet for 9-Methyldecanoic acid indicates that it should be handled with personal protective equipment to avoid dust formation and inhalation of vapours, mist, or gas . It should be stored in a cool place, in a tightly closed container, in a dry and well-ventilated area . In case of contact with skin or eyes, or if swallowed or inhaled, medical attention should be sought immediately .

Wirkmechanismus

Target of Action

9-Methyldecanoic acid is a medium-chain fatty acid .

Mode of Action

This allows them to bypass the liver and be used directly for energy .

Biochemical Pathways

It has been suggested that the carbon skeletons of the acyl groups in certain glucose esters, including 9-methyldecanoic acid, may be derived from branched-chain amino acids (val, leu, and ile) .

Pharmacokinetics

Medium-chain fatty acids like 9-methyldecanoic acid are known to be rapidly absorbed and metabolized due to their relatively small size . They are less likely to be stored as fat compared to long-chain fatty acids.

Result of Action

The specific molecular and cellular effects of 9-Methyldecanoic acid are currently unknown due to the lack of research in this area .

Action Environment

The action of 9-Methyldecanoic acid, like other medium-chain fatty acids, can be influenced by various environmental factors. These factors include the presence of other nutrients, the individual’s metabolic rate, and the overall diet and health status of the individual .

Eigenschaften

IUPAC Name |

9-methyldecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O2/c1-10(2)8-6-4-3-5-7-9-11(12)13/h10H,3-9H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSAJTRPXXNCHGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

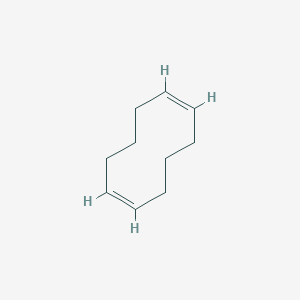

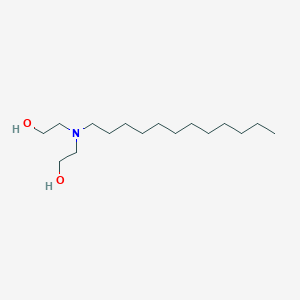

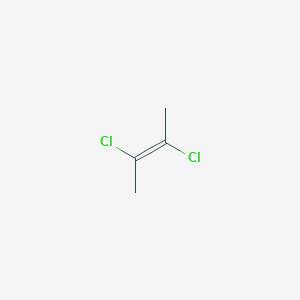

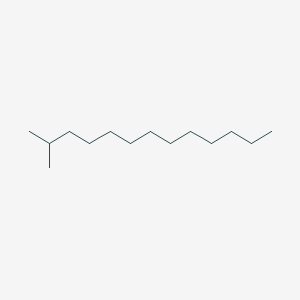

CC(C)CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30415547 | |

| Record name | 9-methyldecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Methyldecanoic acid | |

CAS RN |

1119-63-7 | |

| Record name | 9-Methyldecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1119-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-methyldecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-Methyldecanoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DBV7VPE72X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 9-Methyldecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034456 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural significance of 9-methyldecanoic acid in bacterial lipopolysaccharides (LPS)?

A1: 9-Methyldecanoic acid is a constituent of lipid A, the hydrophobic anchor of LPS molecules found in the outer membrane of Gram-negative bacteria. In Pseudomonas maltophilia, it exists primarily as an ester-linked fatty acid within lipid A. [, ] This structural feature contributes to the overall architecture and stability of the bacterial membrane.

Q2: Has 9-methyldecanoic acid been identified in any other organisms besides bacteria?

A2: Yes, 9-methyldecanoic acid has been found in the marine green alga Bryopsis sp. as part of kahalalide K, a cyclic depsipeptide with potential therapeutic properties. []

Q3: Can bacteria utilize 9-methyldecanoic acid as a carbon source for growth and biosynthesis?

A3: Research suggests that Pseudomonas oleovorans can utilize 9-methyldecanoic acid as a sole carbon source to produce poly(β-hydroxyalkanoate)s (PHAs). [] This bacterium incorporates the branched structure of 9-methyldecanoic acid into the resulting polymer.

Q4: Are there analytical methods to identify and quantify 9-methyldecanoic acid in biological samples?

A4: Gas chromatography coupled with mass spectrometry (GC-MS) has been successfully employed to identify and characterize 9-methyldecanoic acid in bacterial extracts. [] This technique allows for the separation and detection of different fatty acids based on their mass-to-charge ratios.

Q5: What is the biosynthetic pathway of 9-methyldecanoic acid in bacteria?

A5: While the exact biosynthetic pathway of 9-methyldecanoic acid in bacteria hasn't been fully elucidated in the provided papers, it's likely synthesized through a variation of fatty acid biosynthesis pathways involving branched-chain intermediates. Further research is needed to confirm the specific enzymes and precursors involved.

Q6: What are the potential implications of 9-methyldecanoic acid presence in bacterial LPS for host-pathogen interactions?

A6: The structure of lipid A, including its fatty acid composition, can influence the host immune response to bacterial infection. Variations in lipid A structure, such as the presence of 9-methyldecanoic acid, may impact the recognition of LPS by the host immune system and subsequent downstream signaling events. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3-Dihydro-1H-pyrrolo[1,2-a]indol-1-one](/img/structure/B73513.png)